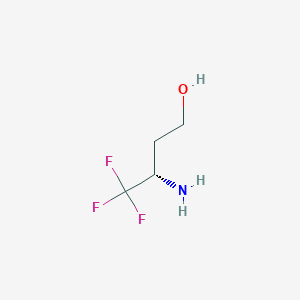

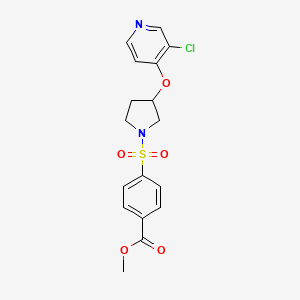

![molecular formula C18H19FN2O4S B2561415 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 922125-61-9](/img/structure/B2561415.png)

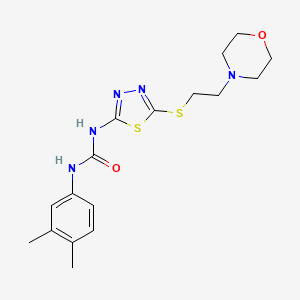

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

Compound X’s molecular structure is crucial for understanding its properties and interactions. The oxazepine ring contributes to its rigidity, while the fluoro-substituted benzene and sulfonamide group influence its reactivity. Researchers have characterized Compound X using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Compounds similar to the one specified show a range of effects on the body's physiological processes. For example, studies on benzodiazepines and related compounds have explored their impact on neurocardiac regulation, demonstrating that they can influence autonomic neurocardiac regulation possibly through interactions with the γ-aminobutyric acidA-receptor chloride ion channel complex. Such findings suggest a biphasic influence on human autonomic neurocardiac regulation, involving a reduction of central vagal tone followed by a potential direct decrease in cardiac pacemaker activity (Agelink et al., 2002).

Therapeutic Applications

The therapeutic potential of related compounds has been a subject of research. For example, linezolid, an oxazolidinone antibiotic, has been compared to vancomycin in the treatment of nosocomial pneumonia, showing that it can be an effective and well-tolerated option for treating infections caused by gram-positive bacteria (Rubinstein et al., 2001). Additionally, the use of benzodiazepine receptor antagonists, such as flumazenil, has been investigated for its ability to reverse the sedative effects of benzodiazepines, potentially improving recovery times in medical procedures requiring sedation (Chang et al., 1999).

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-11-8-13(5-6-14(11)19)26(23,24)21-12-4-7-15-16(9-12)25-10-18(2,3)17(22)20-15/h4-9,21H,10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZZGIULKUXMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

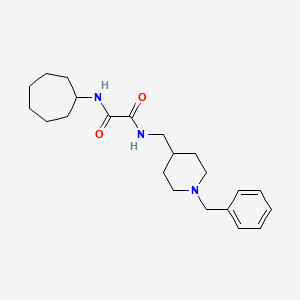

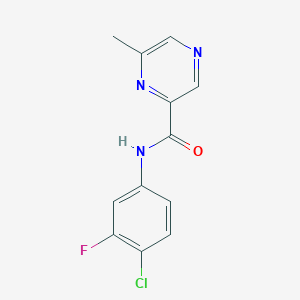

![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]acetamide](/img/structure/B2561348.png)

![[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine](/img/structure/B2561355.png)